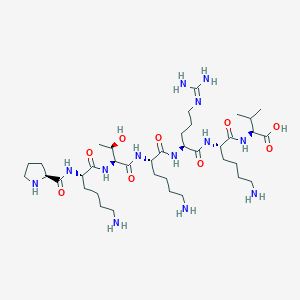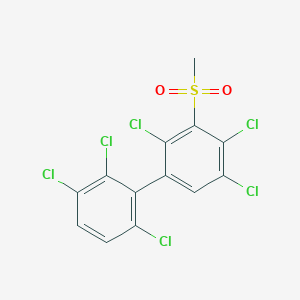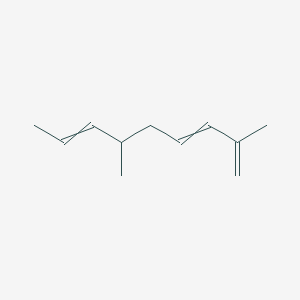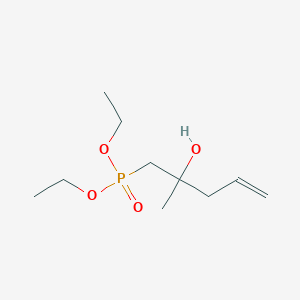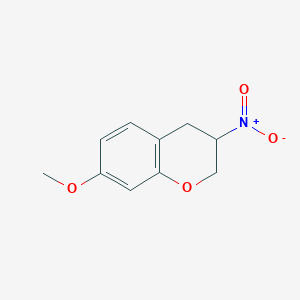![molecular formula C23H26N2O7 B14257373 (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid CAS No. 183660-45-9](/img/structure/B14257373.png)
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of two benzyloxycarbonyl-protected amino groups and a keto group on a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The general synthetic route includes the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Heptanoic Acid Backbone: The protected amino groups are then attached to a heptanoic acid backbone through a series of condensation reactions.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the keto group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using reagents like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzyloxycarbonyl groups may play a role in protecting the amino groups from unwanted reactions, thereby enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,7-Bis{[(tert-butyloxy)carbonyl]amino}-2-oxoheptanoic acid: Similar structure but with tert-butyloxycarbonyl protecting groups.
(3S)-3,7-Bis{[(methoxy)carbonyl]amino}-2-oxoheptanoic acid: Similar structure but with methoxycarbonyl protecting groups.
Uniqueness
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid is unique due to the presence of benzyloxycarbonyl groups, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
183660-45-9 |
|---|---|
Molecular Formula |
C23H26N2O7 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(3S)-2-oxo-3,7-bis(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C23H26N2O7/c26-20(21(27)28)19(25-23(30)32-16-18-11-5-2-6-12-18)13-7-8-14-24-22(29)31-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,24,29)(H,25,30)(H,27,28)/t19-/m0/s1 |
InChI Key |
YWCAOHZZDVZKSY-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)


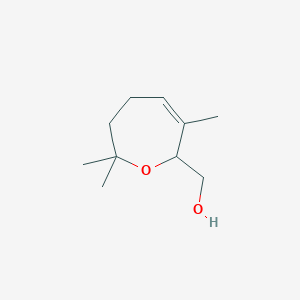
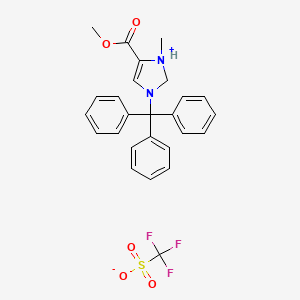
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
